Cyclohexanone, 2-(morpholinomethyl)-, hydrochloride
Description
Cyclohexanone, 2-(morpholinomethyl)-, hydrochloride is a Mannich base derivative characterized by a morpholine ring attached via a methylene group to the cyclohexanone scaffold. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical and synthetic applications. For instance, 2-[(dimethylamino)methyl]cyclohexanone hydrochloride (CAS 42036-65-7) is a tramadol-related compound used in asymmetric synthesis and drug discovery . The morpholinomethyl variant likely shares similar reactivity in Mannich reactions but may exhibit distinct pharmacological or physicochemical properties due to the morpholine moiety’s polarity and hydrogen-bonding capacity.
Properties
CAS No. |
37408-97-2 |
|---|---|
Molecular Formula |
C11H20ClNO2 |
Molecular Weight |
233.73 g/mol |
IUPAC Name |
2-(morpholin-4-ylmethyl)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c13-11-4-2-1-3-10(11)9-12-5-7-14-8-6-12;/h10H,1-9H2;1H |
InChI Key |
QKVBPNBPALPVHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CN2CCOCC2.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of cyclohexanone derivatives with aminoalkyl substituents typically follows a sequence involving:
- Formation of a cyano-substituted cyclohexanone intermediate.
- Catalytic hydrogenation of the nitrile group to yield the aminomethyl group.
- Subsequent substitution or reaction with an amine such as morpholine.
- Salt formation with hydrochloric acid to produce the hydrochloride salt.
This approach is consistent with classical methods for synthesizing aminomethyl cyclohexanone derivatives and is adapted to introduce the morpholinomethyl group specifically.
Preparation of the Nitrile Intermediate
According to US patent US3100205A, the nitrile intermediate is prepared by α-halogenation of the cyclohexanone derivative followed by nucleophilic substitution with alkali cyanide:
- Step 1: α-Halogenation of cyclohexanone to yield α-halogenated cyclohexanone.
- Step 2: Reaction of the α-halogenated ketone with alkali cyanide (e.g., sodium cyanide) to form the corresponding α-cyano cyclohexanone.
This nitrile intermediate is crucial as it serves as the precursor for the aminomethyl group after hydrogenation.
Catalytic Hydrogenation to Aminomethyl Derivative
The nitrile group is converted to an aminomethyl group by catalytic hydrogenation under controlled conditions:
- Catalyst: Raney nickel or platinum oxide.
- Conditions: Elevated pressure hydrogenation, often in the presence of an amine (such as morpholine) to directly obtain substituted aminomethyl derivatives.
- Solvent: Alcohols (e.g., methanol) or hydrocarbons (e.g., cyclohexane).
When hydrogenation is carried out in the presence of morpholine, the nitrile is converted directly to the morpholinomethyl-substituted cyclohexanone. This method avoids intermediate isolation of the free amine and improves efficiency.
The hydrogenation is monitored by hydrogen uptake until the required molar amount is absorbed, ensuring complete conversion.
Formation of Hydrochloride Salt
After the aminomethyl cyclohexanone derivative is obtained, it is converted to its hydrochloride salt by treatment with hydrochloric acid:
- The free base is dissolved in an appropriate solvent.
- Hydrochloric acid is added to precipitate or crystallize the hydrochloride salt.
- The salt is purified by recrystallization, typically from aqueous or alcoholic media.
The hydrochloride salt often exhibits defined melting points (e.g., 172-173 °C for related compounds), indicating purity and suitability for pharmaceutical or chemical applications.
Alternative Mannich Reaction Route
Another preparation strategy involves the Mannich reaction:
- React cyclohexanone with formaldehyde and morpholine hydrochloride.
- The Mannich base formed is the 2-(morpholinomethyl)cyclohexanone hydrochloride.
This approach is a one-step condensation reaction and is widely used for preparing aminomethyl cyclohexanones, including morpholine derivatives. The reaction conditions are mild, and the product is isolated as the hydrochloride salt directly.
Purification and Yield Considerations
- Purification is typically achieved by extraction, solvent evaporation, and recrystallization.
- Yields vary depending on reaction conditions but are generally moderate to high (30-70% in related ketone derivative syntheses).
- The choice of solvent, catalyst, and temperature critically influences selectivity and conversion rates.
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents/Catalysts | Conditions | Notes |
|---|---|---|---|---|
| 1 | α-Halogenation of cyclohexanone | Halogenating agent (e.g., Br2) | Standard halogenation conditions | Prepares α-halogenated ketone |
| 2 | Nucleophilic substitution with cyanide | Alkali cyanide (NaCN) | Mild heating in solvent | Forms α-cyano cyclohexanone |
| 3 | Catalytic hydrogenation of nitrile | Raney nickel or PtO2; morpholine | Elevated H2 pressure, alcohol or hydrocarbon solvent | Converts nitrile to morpholinomethyl group |
| 4 | Salt formation | Hydrochloric acid | Room temperature, aqueous or alcoholic solvent | Yields hydrochloride salt |
| Alternative | Mannich reaction | Cyclohexanone, formaldehyde, morpholine hydrochloride | Mild conditions, aqueous or alcoholic solvent | One-step synthesis of hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
2-(Morpholinomethyl)cyclohexan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholinomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Morpholinomethyl)cyclohexan-1-one hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(morpholinomethyl)cyclohexan-1-one hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The morpholine ring can engage in hydrogen bonding and other interactions, while the cyclohexanone core provides a rigid framework that can fit into specific binding sites. This combination allows the compound to modulate biological pathways effectively.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of Cyclohexanone, 2-(morpholinomethyl)-, hydrochloride, highlighting differences in synthesis, activity, and applications:
Key Findings:
Substituent Effects on Reactivity: The dimethylaminomethyl group facilitates high-yield Mannich reactions (75.1% under optimized conditions), while bulkier substituents (e.g., dibenzylamino) are employed in asymmetric synthesis .
Biological Activity: Benzylidene derivatives (e.g., compound in ) show enhanced antitubercular activity due to extended conjugation and lipophilicity, whereas fluorophenyl analogs (2-FDCK) target neurotransmitter reuptake . Morpholinomethyl’s polarity may reduce blood-brain barrier penetration compared to dimethylamino analogs, limiting CNS applications but improving solubility for in vitro use.
Pharmacological Profiles: 2-FDCK’s fluorophenyl and methylamino groups confer dual reuptake inhibition, making it a candidate for mood disorder research . Dimethylaminomethyl derivatives are associated with mitochondrial toxicity at higher concentrations, suggesting morpholinomethyl variants may require toxicity profiling .
Structural Comparison Table:
Biological Activity
Cyclohexanone, 2-(morpholinomethyl)-, hydrochloride is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including antitumor and antimicrobial activities, supported by case studies and research findings.
Chemical Structure and Properties
Cyclohexanone derivatives are characterized by the presence of a cyclohexane ring with a ketone functional group and additional substituents that can enhance their biological activity. The specific structure of 2-(morpholinomethyl)-cyclohexanone is crucial for its interaction with biological targets.
Biological Activity
1. Antitumor Activity
Recent studies have demonstrated that cyclohexanone derivatives exhibit significant antitumor properties. For example, a study evaluated various derivatives against human cancer cell lines, including HCT116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The results indicated that certain derivatives displayed IC50 values ranging from 61.71 to 75.09 µM, suggesting moderate to potent cytotoxic effects against these cell lines .
Table 1: Antitumor Activity of Cyclohexanone Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Cyclohexanone Derivative A | HCT116 | 61.71 |
| Cyclohexanone Derivative B | HepG2 | 75.09 |
| Cyclohexanone Derivative C | MCF-7 | 70.00 |
2. Antimicrobial Activity
Cyclohexanone derivatives have also been evaluated for their antimicrobial properties. A study highlighted the synthesis of pyridothienopyrimidine derivatives, which included morpholinomethyl groups similar to those in cyclohexanone derivatives. These compounds exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL against various Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Cyclohexanone Derivatives
| Compound | Pathogen Type | MIC (µg/mL) |
|---|---|---|
| Cyclohexanone Derivative D | Gram-positive Bacteria | 8 |
| Cyclohexanone Derivative E | Gram-negative Bacteria | 12 |
Case Studies
Case Study 1: Evaluation Against Cancer Cell Lines
In a detailed investigation, cyclohexanone derivatives were tested against multiple cancer cell lines to assess their cytotoxic effects. The study found that at higher concentrations (300 µM), certain derivatives significantly reduced cell viability across all tested lines after 72 hours, indicating their potential as chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of cyclohexanone derivatives against clinical pathogens. The results demonstrated that these compounds could effectively inhibit the growth of both bacterial and fungal strains, suggesting their utility in treating infections caused by resistant pathogens .
The biological activity of cyclohexanone derivatives can be attributed to their ability to interact with specific cellular targets. For instance, some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as EGFR (epidermal growth factor receptor) inhibition with IC50 values lower than those of established drugs like erlotinib .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
